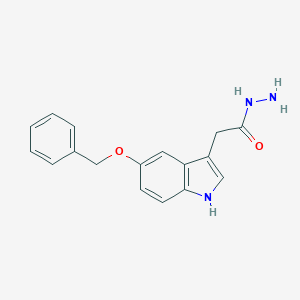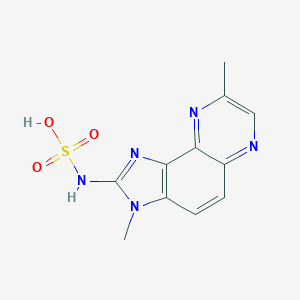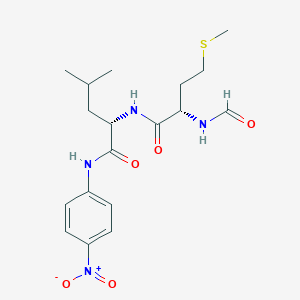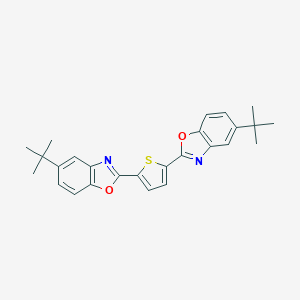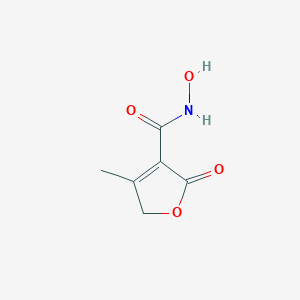
1,4,6,7-Tetramethylnaphthalene
描述
准备方法
Synthetic Routes and Reaction Conditions: 1,4,6,7-Tetramethylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In industrial settings, this compound is produced using similar alkylation techniques but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to achieve high yields and purity . The compound is then isolated and purified using distillation and crystallization methods.
化学反应分析
Types of Reactions: 1,4,6,7-Tetramethylnaphthalene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating agents like nitric acid and halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Hydrogenated naphthalene derivatives.
Substitution: Nitro or halogenated naphthalene derivatives.
科学研究应用
1,4,6,7-Tetramethylnaphthalene has several scientific research applications, including:
作用机制
The mechanism of action of 1,4,6,7-Tetramethylnaphthalene involves its interaction with cellular components and enzymes. In biological systems, it can affect lipid metabolism and induce oxidative stress, leading to cellular damage . The compound’s molecular targets include glycerophospholipids and enzymes involved in lipid metabolism . The pathways affected by this compound include those related to oxidative stress and inflammation .
相似化合物的比较
- 1,2,3,4-Tetramethylnaphthalene
- 1,2,5,6-Tetramethylnaphthalene
- 1,3,5,7-Tetramethylnaphthalene
Comparison: 1,4,6,7-Tetramethylnaphthalene is unique due to the specific positions of its methyl groups, which influence its chemical reactivity and physical properties. Compared to other tetramethylnaphthalene isomers, it exhibits different solubility, melting point, and reactivity patterns . This uniqueness makes it suitable for specific applications in research and industry.
属性
IUPAC Name |
1,4,6,7-tetramethylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16/c1-9-5-6-10(2)14-8-12(4)11(3)7-13(9)14/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSPONOBLZCLIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=CC2=C(C=C1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074751 | |
| Record name | Naphthalene, 1,4,6,7-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13764-18-6 | |
| Record name | Naphthalene, 1,4,6,7-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013764186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1,4,6,7-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1,4,6,7-Tetramethylnaphthalene influence its reactivity with singlet oxygen?
A: this compound reacts with singlet oxygen to form an endoperoxide (epidioxide). [] This reaction occurs specifically at the 1,4- positions of the naphthalene ring system. The presence of the four methyl groups in the molecule influences the reactivity by increasing electron density within the ring system, making it more susceptible to attack by electrophilic singlet oxygen. []
Q2: What happens to the endoperoxide formed from the reaction of this compound with singlet oxygen upon heating?
A: Interestingly, the endoperoxide formed from the reaction of this compound with singlet oxygen is thermally unstable. Upon heating, it decomposes quantitatively back to the original this compound and singlet oxygen. [] This reversibility suggests potential applications in systems where controlled release of singlet oxygen is desired.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B47099.png)

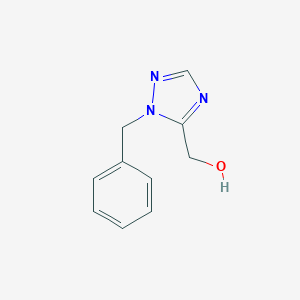




![Benzyl N-[2-(hydroxymethyl)phenyl]carbamate](/img/structure/B47119.png)
